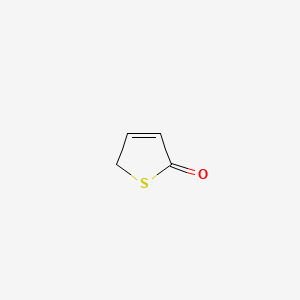

2(5H)-Thiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-thiophen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187193 | |

| Record name | 2(5H)-Thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-32-3 | |

| Record name | 2(5H)-Thiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Thiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(5H)-Thiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2(5H)-Thiophenones from Acyclic Precursors

Introduction: The Significance of the 2(5H)-Thiophenone Scaffold

The this compound, a sulfur-containing γ-lactone analog, represents a privileged heterocyclic scaffold with significant applications across medicinal chemistry, drug development, and materials science. Its unique structural and electronic properties, stemming from the thioether linkage and the α,β-unsaturated carbonyl system, impart a diverse range of biological activities. Members of this class have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, the thiolactone moiety is a key structural feature in natural products and serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the core synthetic strategies for constructing the this compound ring system from acyclic precursors, with a focus on the underlying mechanisms, practical experimental protocols, and the scope of each methodology.

Core Synthetic Strategies and Mechanistic Insights

The construction of the this compound ring from acyclic precursors can be broadly categorized into three primary strategies: the Fiesselmann Thiophene Synthesis, Michael Addition-Intramolecular Cyclization cascades, and Radical-Mediated Cyclizations. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical control.

The Fiesselmann Thiophene Synthesis: A Classic Approach to Substituted Thiophenones

The Fiesselmann synthesis is a robust and well-established method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which exist in tautomeric equilibrium with the corresponding 2(5H)-thiophenones. This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester[1][2].

The reaction is initiated by the deprotonation of the α-carbon of the thioglycolic acid ester by a suitable base, typically an alkoxide. The resulting thiolate anion then undergoes a conjugate addition to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann-type condensation, followed by elimination of an alcohol and tautomerization, yields the final 3-hydroxythiophene product, which is in equilibrium with the this compound form[1][2].

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

-

Reagent Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To the cooled sodium ethoxide solution, a mixture of ethyl thioglycolate (1.0 eq) and ethyl phenylpropiolate (1.0 eq) is added dropwise at a temperature maintained between 0 and 5 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours, during which time the product may precipitate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl) to a pH of 3-4.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

The Fiesselmann synthesis is versatile, accommodating a range of substituents on both the thioglycolic acid derivative and the acetylenic ester. The choice of base is critical; stronger bases can lead to side reactions, while weaker bases may result in incomplete reaction. The tautomeric equilibrium between the 3-hydroxythiophene and the this compound is influenced by the substitution pattern and the solvent.

Michael Addition-Intramolecular Cyclization: A Versatile Cascade

A highly effective and modular approach to 2(5H)-thiophenones involves the initial thia-Michael addition of a sulfur nucleophile, typically an ester of thioglycolic acid, to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization[3]. This strategy allows for the construction of a wide array of substituted thiophenones.

The reaction commences with a base-catalyzed 1,4-conjugate (Michael) addition of the thioglycolate to the α,β-unsaturated carbonyl compound, forming a γ-keto thioether intermediate. Subsequent intramolecular condensation (e.g., a Dieckmann or Thorpe-Ziegler type reaction), followed by dehydration, yields the this compound ring.

Caption: Michael Addition-Intramolecular Cyclization for this compound Synthesis.

-

Reaction Setup: To a solution of chalcone (1.0 eq) and methyl thioglycolate (1.1 eq) in a suitable solvent such as methanol or tert-butanol, a catalytic amount of a strong base (e.g., sodium methoxide or potassium tert-butoxide, 0.2 eq) is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

| Sulfur Source | α,β-Unsaturated Carbonyl | Base | Solvent | Yield (%) | Reference |

| Methyl Thioglycolate | Chalcone | NaOMe | Methanol | 75-85 | [4] |

| Ethyl Thioglycolate | Cinnamic Aldehyde | K2CO3 | Acetonitrile | 60-70 | [3] |

| Thioglycolic Acid | Ethyl Cinnamate | Piperidine | Toluene | 55-65 | [3] |

Radical-Mediated Cyclization: A Modern and Mild Approach

Recent advances in synthetic methodology have led to the development of radical-mediated approaches for the synthesis of thiolactones, including 2(5H)-thiophenones. These methods, such as the acyl thiol-ene and acyl thiol-yne cyclizations, offer mild reaction conditions and high functional group tolerance[5][6][7].

The reaction is initiated by the generation of an acyl-thiyl radical from an unsaturated thiocarboxylic acid derivative using a radical initiator (e.g., AIBN) or through photolysis. This radical then undergoes an intramolecular cyclization onto the pendant alkene or alkyne. The resulting carbon-centered radical is subsequently quenched to afford the thiolactone product[5][6]. The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo cyclizations being favored.

Caption: Mechanism of Radical-Mediated Acyl Thiol-Ene Cyclization.

-

Precursor Synthesis: The requisite unsaturated thiocarboxylic acid is prepared from the corresponding carboxylic acid.

-

Reaction Setup: The unsaturated thiocarboxylic acid (1.0 eq) is dissolved in a degassed solvent (e.g., toluene or benzene). A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq), is added.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere for 2-6 hours. Alternatively, the reaction can be initiated photochemically at room temperature.

-

Work-up and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the pure thiolactone[5][6].

| Unsaturated Thioacid Substrate | Initiator | Solvent | Yield (%) | Reference |

| 4-Pentenoyl Thioacid | AIBN | Toluene | 85 | [5][7] |

| 5-Hexenoyl Thioacid | AIBN | Benzene | 78 | [5][7] |

| 4-Phenyl-4-pentenoyl Thioacid | AIBN | Toluene | 92 | [5][7] |

Conclusion and Future Outlook

The synthesis of 2(5H)-thiophenones from acyclic precursors is a well-developed field with a variety of reliable and versatile methods at the disposal of the synthetic chemist. Classical methods like the Fiesselmann synthesis continue to be valuable for the preparation of specific classes of substituted thiophenones. Cascade reactions involving Michael addition and intramolecular cyclization offer a highly modular and efficient route to diverse derivatives. Furthermore, modern radical-mediated cyclizations provide a mild and functional-group-tolerant alternative, expanding the synthetic toolbox for accessing these important heterocyclic scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future research in this area will likely focus on the development of new catalytic and enantioselective methods to further enhance the efficiency and stereochemical control of this compound synthesis.

References

-

McCourt, R. O., Dénès, F., Sanchez-Sanz, G., & Scanlan, E. M. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol–Ene and Acyl Thiol–Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link][5][7]

-

Organic Chemistry Portal. (n.d.). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Retrieved from [Link][6]

-

Benny, A., & Scanlan, E. M. (2024). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Chemical Communications, 60(55), 7950-7953. [Link]

-

ResearchGate. (n.d.). Radical-Mediated Acyl Thiol-Ene Reaction for Rapid Synthesis of Biomolecular Thioester Derivatives. Retrieved from [Link]

-

Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann Thiophene synthesis. Retrieved from [Link]

-

Geta, M. A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical and Applied Chemistry. [Link]

-

Irgashev, R. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5029. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Retrieved from [Link]

-

Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(1), 55-62. [Link]

-

ResearchGate. (n.d.). De novo synthesis of thiophenes on a polymeric support. Retrieved from [Link]

-

Bowman, C. N., & Kloxin, C. J. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4537. [Link]

-

Gopi, K., et al. (2022). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Asian Journal of Chemistry, 34(10), 2691-2694. [Link]

-

Roman, G. (2010). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 55(11), 829-835. [Link]

-

Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-242. [Link]

-

ResearchGate. (n.d.). Methods of synthesis of furan-2(5H)-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN101195596A - A kind of method for preparing ethyl thioglycolate.

-

SciSpace. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Preparation of 2(5H)-Furanones and Dyes Derived from Them. Retrieved from [Link]

- Google Patents. (n.d.). US4355185A - Process for the preparation of 2-mercaptoalkyl-sulphides and 2-mercaptoalkylethers.

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene. Retrieved from [Link]

Sources

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2(5H)-Thiophenone and 2-Hydroxythiophene

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and pharmaceutical sciences.[1][2][3] This technical guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by the 2(5H)-thiophenone and 2-hydroxythiophene system. We will delve into the thermodynamic and mechanistic underpinnings of this equilibrium, explore rigorous experimental and computational methodologies for its characterization, and discuss its significance for professionals in drug discovery and development. This document is intended for researchers, scientists, and medicinal chemists seeking a deep, field-proven understanding of this specific tautomeric relationship.

Introduction: The Phenomenon of Thione-Thiol Tautomerism

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds.[4] The equilibrium between a ketone and its corresponding enol (keto-enol tautomerism) is a classic example. An analogous and equally important equilibrium exists between a thione (C=S) and a thiol (S-H), as seen in the this compound/2-hydroxythiophene system.[5][6][7]

While the thiol form, 2-hydroxythiophene, possesses an aromatic thiophene ring, the equilibrium often favors the non-aromatic this compound tautomer.[5][8] This counterintuitive preference is governed by a delicate balance of electronic and environmental factors, making it a compelling case study. Understanding and controlling this equilibrium is crucial, as the distinct physicochemical properties of each tautomer can dramatically influence a molecule's biological activity, receptor binding affinity, solubility, and metabolic stability.[2][9][10]

Caption: The tautomeric equilibrium between this compound and 2-hydroxythiophene.

The Thermodynamic Landscape: Factors Governing Equilibrium

The position of the tautomeric equilibrium (expressed by the equilibrium constant, Keq = [Thiol]/[Thione]) is not fixed; it is highly sensitive to the molecular environment and structure.

The Intrinsic Stability Debate: Aromaticity vs. Bond Energies

A primary consideration is the gain in aromaticity in the 2-hydroxythiophene form. However, this stabilizing effect is often outweighed by the greater strength of the C=O double bond compared to the C=S double bond, and the relative strengths of the N-H and S-H bonds in analogous systems.[5] In many heterocyclic systems, the thione form is significantly more stable than the thiol, a phenomenon attributed to thioamide-type resonance and the energetic favorability of the C=S bond within that context.[5][8][11] Computational studies using Density Functional Theory (DFT) have been instrumental in dissecting these competing energetic contributions, consistently showing that the thione form is the thermodynamically preferred tautomer in many cases.[1][8]

Solvent Effects: The Power of the Medium

Solvent polarity is a critical external factor. The thione tautomer is typically more polar and possesses a larger dipole moment than the aromatic thiol form.[8][11] Consequently, polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the this compound form, shifting the equilibrium in its favor.[7] Conversely, in nonpolar, aprotic solvents, the equilibrium may shift to favor the 2-hydroxythiophene tautomer.[7]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Cyclohexane | 2.02 | 2-Hydroxythiophene (Thiol) |

| Toluene | 2.38 | 2-Hydroxythiophene (Thiol) |

| Chloroform | 4.81 | Mixed / Thione-favored |

| Ethanol | 24.5 | This compound (Thione) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | This compound (Thione) |

| Water | 80.1 | This compound (Thione) |

| Caption: Influence of solvent polarity on the tautomeric equilibrium. |

Substituent Effects: Electronic Tuning

The electronic nature of substituents on the thiophene ring can fine-tune the equilibrium.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can stabilize the negative charge that develops on the sulfur atom in the thione's resonance structures, further favoring this form.

-

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can enhance the electron density of the ring, which may provide some stabilization to the aromatic thiol form.

Experimental Characterization: Quantifying the Equilibrium

Directly observing and quantifying the ratio of tautomers in solution requires robust spectroscopic techniques. The choice of method and experimental design is paramount for generating trustworthy and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used tool for studying tautomeric equilibria in solution.[12] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

¹H NMR:

-

This compound: Characterized by aliphatic protons in the CH₂ group, typically appearing as a distinct multiplet in the 3.0-4.0 ppm range. The olefinic protons will also have characteristic shifts.

-

2-Hydroxythiophene: Shows aromatic protons in the 6.0-7.5 ppm range and a broad signal for the S-H proton, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR:

-

This compound: A key signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, often >190 ppm. Aliphatic carbon signals will also be present.

-

2-Hydroxythiophene: Exhibits signals in the aromatic region (110-140 ppm) and a C-S carbon signal at a significantly different chemical shift than the C=S of the thione.

Protocol: Quantitative NMR (qNMR) for Tautomer Ratio Determination

-

Sample Preparation:

-

Accurately weigh a known amount of the thiophene compound.

-

Dissolve the compound in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃) to a known concentration. Causality: The choice of solvent is critical as it directly influences the equilibrium position being measured.

-

Add a known amount of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene). Trustworthiness: The internal standard allows for precise quantification, correcting for variations in sample volume and spectrometer response.

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Ensure the sample is at thermal equilibrium within the probe (typically 298 K).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being integrated. Causality: This ensures complete relaxation of all relevant nuclei, making the signal integrals directly proportional to the molar quantities.

-

-

Data Acquisition & Processing:

-

Acquire the ¹H NMR spectrum.

-

Carefully phase and baseline correct the spectrum.

-

Integrate well-resolved, non-overlapping signals corresponding to each tautomer and the internal standard. For example, integrate the CH₂ signal of the thione and a specific aromatic signal of the thiol.

-

-

Calculation:

-

Calculate the molar ratio by normalizing the integrals to the number of protons they represent.

-

The tautomeric ratio (Keq) is the ratio of the calculated concentration of the thiol form to the thione form.

-

Caption: Workflow for qNMR determination of tautomeric equilibrium.

Computational Chemistry: A Predictive and Mechanistic Tool

In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights where experimental analysis is challenging.[1][13][14] These methods can accurately predict the relative stabilities of tautomers and elucidate the factors contributing to this stability.[15]

Workflow: DFT Calculation of Tautomer Stability

-

Structure Optimization: The geometries of both the this compound and 2-hydroxythiophene tautomers are optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate solution-phase conditions, implicit solvation models like the Polarizable Continuum Model (PCM) are applied to the gas-phase optimized structures, followed by re-optimization.[8]

-

Energy Comparison: The Gibbs free energies (G) of both tautomers are calculated in the desired phase (gas or solution). The difference in free energy (ΔG) directly relates to the equilibrium constant via the equation: ΔG = -RT ln(Keq) .

This computational approach allows for a systematic investigation of substituent and solvent effects by modifying the input structures and solvation models, respectively.

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile.[2][3][10]

-

Pharmacodynamics: The two tautomers have different shapes, hydrogen bonding capabilities (donor vs. acceptor), and polarity.[4][10] This means they will bind to a biological target (e.g., an enzyme or receptor) with different affinities. The less stable or "minor" tautomer in solution could, in fact, be the biologically active form that is preferentially bound by the target.[10]

-

Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are all affected by tautomerism. A more polar thione tautomer might have higher aqueous solubility but lower membrane permeability compared to the less polar thiol tautomer.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and the novelty of new chemical entities.

For drug development professionals, it is imperative to characterize the tautomeric behavior of lead compounds early in the discovery process. Stabilizing the desired, most active tautomer through structural modification is a key strategy in medicinal chemistry.

Conclusion

The equilibrium between this compound and 2-hydroxythiophene is a nuanced interplay of aromaticity, bond energies, solvent effects, and electronic influences. The general preference for the non-aromatic thione form in polar environments highlights the powerful role of solvation and thioamide resonance. A multi-faceted approach combining high-resolution NMR spectroscopy for quantitative analysis and DFT calculations for predictive modeling provides a robust framework for understanding and manipulating this equilibrium. For scientists in the pharmaceutical industry, a thorough grasp of this phenomenon is not merely beneficial but essential for the rational design of effective and safe therapeutics.

References

- Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)

- Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange.

- Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.

- The thione-thiol tautomerism in simple thioamides. SciSpace.

- The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP).

- Structures and relative stability of the thiophene pentamer as...

- What impact does tautomerism have on drug discovery and development?. PMC - NIH.

- Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2‑(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. Semantic Scholar.

- What impact does tautomerism have on drug properties and development?. ChemRxiv.

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

- Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - PubMed Central.

- The tautomers stability, kinetic and inter-fragment electron communication of twelve selected β-diketone molecules: A computational study | Request PDF.

- Synthesis of thiophenes from two different ketones (acetophenone and...

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- Precise equilibrium structure determination of thiophene (c-C4H4S)

- (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.

- What impact does tautomerism have on drug discovery and development?.

- 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjug

- Tautomerism Vs Rotamerism In Drug Development: Interview Questions. PharmaGuru.

-

1 H solution NMR spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.

- Structure, tautomerism, spectroscopic and DFT study of o -vanillin derived Schiff bases containing thiophene ring | Request PDF.

- One-Pot Synthesis of Thiochromone and It's Deriv

- Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. RSC Publishing.

- Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calcul

- Ab initio study of the tautomerism of 2,5-substituted diazoles.

- 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.

- 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.

Sources

- 1. mdpi.com [mdpi.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scispace.com [scispace.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchers.mq.edu.au [researchers.mq.edu.au]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 11. Research Portal [scholarship.miami.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic data interpretation of 2(5H)-Thiophenone

An In-depth Technical Guide to the Spectroscopic Interpretation of 2(5H)-Thiophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 3354-32-3), a pivotal heterocyclic compound in synthetic chemistry.[1][2] As an α,β-unsaturated thiolactone, its unique electronic and structural features present a distinct spectroscopic signature.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind spectral features is explained, providing a framework for the structural elucidation of related heterocyclic systems.

Introduction: The Significance of this compound

This compound, with the molecular formula C₄H₄OS, is a five-membered heterocyclic compound featuring a sulfur atom and a conjugated carbonyl group within its lactone ring.[4][5] Its structure is of significant interest due to the interplay between the sulfur lone-pair electrons and the carbonyl π-system, which influences its reactivity and aromaticity.[3] The molecule exists in tautomeric equilibrium with its enol form, 2-hydroxythiophene, although the ketone form is predominant under standard conditions.[3]

Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline. Spectroscopic analysis provides the definitive, non-destructive means to achieve this confirmation. This guide synthesizes data from orthogonal techniques—MS, IR, and NMR—to build a self-validating and unambiguous structural profile of this compound.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are directly responsible for its characteristic spectroscopic output. The key components are:

-

An α,β-unsaturated carbonyl system : This imparts specific vibrational modes in IR and causes significant deshielding of nearby nuclei in NMR.

-

A thioether (sulfide) within the ring: The sulfur atom influences the chemical shifts of adjacent protons and carbons.

-

A five-membered ring : Ring strain and geometry dictate coupling constants and stereochemical relationships.

Diagram: Molecular Structure of this compound with Atom Numbering

Caption: Numbering scheme for this compound used for spectral assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation known as the molecular ion (M•+).

-

Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[4][6]

-

Molecular Ion (M•+) : The molecular formula C₄H₄OS gives an exact mass of 99.9983 Da and a nominal molecular weight of 100.14 g/mol .[4][5][6][7] The spectrum shows a strong molecular ion peak at m/z = 100 , confirming the molecular weight. The presence of a sulfur atom is further corroborated by the M+2 isotopic peak (from ³⁴S) at m/z = 102, with an abundance of approximately 4.4% relative to the M+ peak.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 100 | [C₄H₄OS]•+ | C₄H₄OS | Molecular Ion (M•+) |

| 72 | [M - CO]•+ | C₃H₄S | Loss of carbon monoxide (a common fragmentation for cyclic ketones) |

| 44 | [C₂H₄O]•+ or [CS]•+ | C₂H₄O / CS | Multiple possibilities, including fragments from ring cleavage. |

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Correlation map linking key structural features of this compound to their characteristic spectroscopic signals.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link] [4][5]2. Plekan, O., et al. (2024). Electronic structure of this compound studied by UPS and soft x-ray spectroscopy. Journal of Physics B: Atomic, Molecular and Optical Physics. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3354-32-3 Cas No. | Thiophen-2(5H)-one | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 3354-32-3 | Benchchem [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Introduction: The Thiophenone Core in Modern Chemistry

An In-Depth Technical Guide to the Chemical and Physical Properties of 2(5H)-Thiophenone

This compound, a sulfur-containing heterocyclic compound, represents a cornerstone scaffold in organic synthesis and medicinal chemistry.[1] While structurally unassuming, its unique electronic and steric properties make it a highly versatile intermediate. The inherent reactivity, influenced by the interplay between the sulfur heteroatom and the conjugated carbonyl group, allows for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of the fundamental physicochemical properties, reactivity, synthesis, and spectral characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core attributes is paramount for leveraging this molecule's full potential in the construction of complex molecular architectures, from novel materials to pharmacologically active agents.

Physicochemical and Molecular Properties

A comprehensive understanding of a molecule's physical properties is the foundation of its application in a laboratory setting. These parameters dictate handling, storage, purification, and reaction conditions. This compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures. Its density and refractive index are key identifiers for purity assessment.

Table 1: Core Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3354-32-3 | [2][3] |

| Molecular Formula | C₄H₄OS | [2][3][4] |

| Molecular Weight | 100.14 g/mol | [1][5][3] |

| Appearance | Liquid | |

| Density | 1.24 g/mL at 25 °C | |

| Boiling Point | 85-87 °C at 10 mmHg | |

| Refractive Index (n20/D) | 1.564 | |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| InChI Key | NMSLUAZZTFUUFZ-UHFFFAOYSA-N | [1][2][6] |

| SMILES | O=C1SCC=C1 | [5] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is rich and varied, governed by the electronic characteristics of the five-membered ring. It serves as a versatile building block for more complex molecules.[1]

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its enol form, 2-hydroxythiophene.[1] While both forms exist, the keto tautomer (this compound) is the predominant and more stable form under standard conditions.[1] This equilibrium is crucial as the minor enol form can be trapped or participate in reactions characteristic of phenols or enols, providing an alternative reaction pathway. The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=C double bond.

Caption: Tautomeric equilibrium of this compound.

Oxidation at the Sulfur Center

The sulfur atom in the thiophenone ring is susceptible to oxidation.[1] This reaction provides a powerful method for modulating the electronic properties of the molecule. The oxidation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone.[1] Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed for this transformation. This modification significantly impacts the ring's aromaticity and reactivity in subsequent steps.

Caption: Stepwise oxidation of this compound.

Electrophilic Substitution

Similar to other aromatic thiophenes, this compound can undergo electrophilic substitution reactions.[1] These reactions allow for the introduction of various functional groups onto the thiophene ring, typically at the carbon atom adjacent to the sulfur (the α-position).[1] This regioselectivity is a consequence of the sulfur atom's ability to stabilize the intermediate carbocation through resonance.

Photochemical Reactions

Upon UV irradiation, this compound can undergo a ring-opening reaction to form a transient thioaldehyde-ketene species.[1] This highly reactive intermediate can be trapped in subsequent reactions, enabling the synthesis of more complex and often linear structures, a transformation that is not readily achievable through traditional thermal methods.[1]

Synthesis and Characterization

The synthesis of the thiophenone core often relies on classical cyclization strategies.[1] The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent, is a foundational method for creating the thiophene ring.[1][7]

Experimental Protocol: A Representative Paal-Knorr Synthesis

This protocol describes a general, self-validating workflow for the synthesis of a thiophenone derivative from a suitable 1,4-dicarbonyl precursor.

Objective: To synthesize a substituted this compound via Paal-Knorr cyclization.

Materials:

-

1,4-dicarbonyl precursor (e.g., succinaldehyde derivative)

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Sodium Bicarbonate (sat. aq. solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add the sulfiding agent (e.g., Lawesson's Reagent, 0.5 eq) portion-wise to the stirred solution at room temperature. Causality: Portion-wise addition helps control any initial exotherm.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the condensation and cyclization-dehydration cascade.

-

Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize acidic byproducts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Justification: This ensures complete recovery of the organic-soluble product.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate.

-

Validation: Collect the fractions containing the desired product. Evaporate the solvent and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure. Compare the obtained spectral data with literature values. The expected yield will vary based on the specific substrate but should be documented.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Source(s) |

| ¹H NMR | Signals in the vinyl region (δ ~6-8 ppm) and aliphatic region (δ ~3-4 ppm). | Corresponds to the protons on the C=C double bond and the CH₂ group adjacent to the sulfur atom, respectively. | [8] |

| ¹³C NMR | Signal for the carbonyl carbon (C=O) at δ > 190 ppm. | Characteristic downfield shift for a thioester carbonyl group. | [9] |

| FT-IR | Strong absorption band around 1670-1700 cm⁻¹. | Corresponds to the C=O stretching vibration of the conjugated lactam. | [4] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 100. | Confirms the molecular weight of the compound.[2][6] | |

| XPS / NEXAFS | Detailed spectra reveal core-level binding energies for C 1s, O 1s, and S 2p orbitals. | Provides deep insight into the electronic structure and chemical bonding environment.[10][11] |

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities. The ability to functionalize the ring through various reactions allows for the systematic exploration of structure-activity relationships (SAR). The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, making it a valuable feature in drug design.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It is classified as a combustible liquid.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

-

Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[13]

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Gastaca, B., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Analytical Mass Spectrometry and Chromatography, 7, 19-34. Retrieved from [Link]

-

Plekan, O., et al. (2024). Electronic structure of this compound studied by UPS and soft x-ray spectroscopy. Journal of Physics B: Atomic, Molecular and Optical Physics. Retrieved from [Link]

-

Plekan, O., et al. (2024). Electronic structure of this compound studied by UPS and soft x-ray spectroscopy. Document Server@UHasselt. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5H-thiophen-2-one. Retrieved from [Link]

-

ProQuest. (n.d.). The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculation. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Biggerstaff, W. R., & McAninch, T. W. (1962). The Synthesis of 5-Diphenylmethylene-2(5H)-thiophenone and Related Compounds. The Journal of Organic Chemistry, 27(11), 4165–4167. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

TSI Journals. (2006). Tautomerism And Mass Spectra Of Thiomorpholides. Retrieved from [Link]

-

Chem JEE by Unacademy. (2017, October 22). Tautomerism in Organic Chemistry. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 15). What Is Tautomerism In Organic Chemistry?. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

Sources

- 1. This compound | 3354-32-3 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 3354-32-3 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 9. spectrabase.com [spectrabase.com]

- 10. arts.units.it [arts.units.it]

- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 12. 2(5H)-噻吩酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2(5 H)-THIOPHENONE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Electronic Structure and Aromaticity of the Thiophenone Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophenone core represents a fascinating deviation from the classic aromaticity of its parent, thiophene. The introduction of a carbonyl group fundamentally alters the electronic landscape, disrupting the cyclic π-delocalization and profoundly influencing the ring's stability, reactivity, and spectroscopic signature. This guide provides a detailed examination of the electronic structure and aromaticity of the 2(5H)-thiophenone ring. We will explore the theoretical underpinnings of its molecular orbitals, present experimental evidence from advanced spectroscopic techniques, and offer a quantitative analysis of its diminished aromatic character. By contrasting thiophenone with its aromatic precursor, this document elucidates the causal relationships between structure, electronic properties, and chemical behavior, offering critical insights for professionals in chemical research and drug development.

Introduction: A Tale of Disrupted Aromaticity

Thiophene is a cornerstone of heterocyclic chemistry, celebrated as a privileged pharmacophore in medicinal chemistry due to its aromatic stability and diverse biological activities.[1][2] Its five-membered ring, containing a sulfur atom that contributes a lone pair to the π-system, fulfills Hückel's rule and exhibits classic aromatic behavior. However, the introduction of a carbonyl group to form a thiophenone, such as this compound, presents a pivotal structural perturbation. This change breaks the continuous cyclic conjugation, raising the fundamental question: How does the presence of a carbonyl group impact the electronic structure and aromaticity of the ring?

This guide dissects this question by providing a multi-faceted analysis grounded in both experimental data and computational chemistry. Understanding this transition from an aromatic to a non-aromatic or weakly conjugated system is paramount for predicting reactivity, designing novel molecular scaffolds, and rationally developing thiophenone-based therapeutics.

The Electronic Structure of the this compound Core

The defining feature of this compound's electronic structure is the interruption of the π-system. Unlike thiophene, where p-orbitals on all five ring atoms overlap to form a delocalized cloud, the C5 atom in this compound is sp3-hybridized, and the C2 atom is part of a carbonyl group. This localization of electrons has profound consequences.

Molecular Orbitals and Bonding

In this compound, the π-conjugation is limited to the S-C5-C4=C3-C2=O fragment. There is academic interest in the degree of conjugation between the sulfur lone-pair orbital and the carbonyl π-orbital, which influences the ring's overall reactivity.[3] Theoretical calculations, such as those performed at the CASSCF level, show that upon photoexcitation, the electronic structure changes dramatically, often leading to an elongation and eventual rupture of the C–S bond.[4] This reactivity pattern is a direct consequence of an electronic structure that lacks the robust stabilization of a true aromatic system.

Spectroscopic Characterization: The Experimental Evidence

Advanced spectroscopic techniques provide direct experimental probes into the electronic states of thiophenone.

-

Photoelectron Spectroscopy (UPS/XPS) and X-ray Absorption (NEXAFS): These methods offer a comprehensive picture of both occupied and unoccupied electronic states. Studies on gaseous this compound have utilized synchrotron radiation to map its electronic structure.[5][6] Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence molecular orbitals, while X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) investigate core-level and virtual molecular orbitals, respectively.[5] These experimental results, supported by ab-initio calculations, provide an unambiguous assignment of the molecule's electronic transitions.[5]

-

Time-Resolved Photoelectron Spectroscopy: This cutting-edge technique has been used to track the real-time dynamics of thiophenone after UV photoexcitation.[7][8] These experiments have visualized the entire photochemical cycle, from initial excitation to an ultrafast ring-opening that occurs within 350 femtoseconds, driven by the extension of the S-C bond.[7] This rapid isomerization is a hallmark of a non-aromatic, flexible electronic structure.

Computational Workflow for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful tool for probing the electronic properties of molecules like thiophenone. A typical workflow allows researchers to calculate molecular orbitals, electron density, and spectroscopic properties.

-

Geometry Optimization:

-

Objective: To find the lowest energy structure of the molecule.

-

Method: Use a common functional like B3LYP with a Pople-style basis set such as 6-31+G(d,p).

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Validation: Confirm optimization is complete by ensuring no imaginary frequencies are present in a subsequent frequency calculation.

-

-

Electronic Property Calculation:

-

Objective: To analyze the molecular orbitals and electron distribution.

-

Method: Perform a single-point energy calculation on the optimized geometry using the same functional and basis set.

-

Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand frontier orbital interactions and potential reactivity sites.

-

-

Spectroscopic Prediction:

-

Objective: To simulate spectra that can be compared with experimental data.

-

Method: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies, which correspond to the UV-Vis absorption spectrum.

-

Interpretation: Compare the calculated excitation energies (λ_max) with experimental spectra to validate the computational model.

-

Quantifying the Aromaticity of Thiophenone

Aromaticity is a multi-dimensional concept that imparts unique stability and reactivity. While thiophene is unequivocally aromatic, thiophenone fails to meet the fundamental criterion of cyclic conjugation. Various computational indices can be used to quantify this loss of aromaticity.

Key Aromaticity Indices

-

Structural Criteria (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) index measures the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system (like benzene), while values near 0 suggest a non-aromatic, localized system.

-

Magnetic Criteria (NICS): The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor. It involves calculating the magnetic shielding at the center of the ring. A significantly negative NICS value (e.g., -5 to -15 ppm) is indicative of a diatropic ring current, a hallmark of aromaticity. Positive values indicate anti-aromaticity, and values near zero suggest non-aromaticity.

-

Electronic Criteria (MCI): The multicenter index (MCI) provides a measure of cyclic delocalization. Larger MCI values are associated with stronger aromaticity.[9]

Comparative Analysis: Thiophene vs. Thiophenone

To illustrate the dramatic difference, we can compare the calculated aromaticity indices for thiophene against those expected for this compound.

| Compound | HOMA Index | NICS(1) (ppm) | Aromatic Character |

| Benzene (Reference) | ~0.98 | ~ -10.2 | Strongly Aromatic |

| Thiophene | ~0.75 | ~ -13.5 | Aromatic |

| This compound | ~0.15 | ~ -1.5 | Non-Aromatic |

| Note: Values are representative and sourced from typical DFT calculations found in the literature. Actual values may vary slightly with the level of theory. |

The data clearly demonstrates the loss of aromaticity. The HOMA value for thiophenone is drastically lower than for thiophene, indicating significant bond length alternation (i.e., distinct single and double bonds). Likewise, the NICS(1) value is close to zero, confirming the absence of a significant aromatic ring current.

Reactivity and Implications for Drug Discovery

The electronic structure and lack of aromaticity directly govern the chemical reactivity of the thiophenone ring, setting it apart from its aromatic parent and creating unique opportunities in drug design.

The Consequence of Reduced Aromaticity: Ring Instability

The most dramatic consequence of thiophenone's electronic structure is its propensity for photoinduced ring-opening.[10] Lacking the substantial resonance stabilization energy of thiophene, the C–S bond is susceptible to cleavage upon UV irradiation.[4][11] This reaction proceeds through an ultrafast nonadiabatic process, where the molecule moves from an excited electronic state back to the ground state, but in a new, ring-opened isomeric form.[7][10] This reactivity is characteristic of a non-aromatic, conjugated ketone rather than a stable heteroaromatic system.

Thiophenone as a Scaffold in Medicinal Chemistry

While thiophene itself is a key component in numerous FDA-approved drugs, the thiophenone scaffold offers distinct advantages for drug designers.[1] The decision to use a thiophenone core is a deliberate choice to access different chemical space and properties:

-

Hydrogen Bonding: The carbonyl group acts as a potent hydrogen bond acceptor, a critical interaction for ligand-protein binding that is absent in thiophene.

-

Structural Rigidity and Conformation: The presence of an sp3 carbon and a carbonyl group alters the ring's planarity and geometry, allowing chemists to fine-tune the three-dimensional shape of a molecule to better fit a biological target.

-

Metabolic Stability: Replacing an aromatic ring with a non-aromatic analogue can be a strategy to block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), potentially improving a drug's pharmacokinetic profile.

-

Novel Reactivity: The unique reactivity of the thiophenone core can be exploited for further synthetic modifications, enabling the construction of complex molecular architectures.[3]

Conclusion: A Versatile Scaffold Beyond Aromaticity

The thiophenone ring should not be viewed as a mere derivative of thiophene but as a distinct heterocyclic system with its own unique electronic identity. The incorporation of a carbonyl group effectively quenches the aromaticity of the parent ring, transforming it into a non-aromatic, conjugated system. This fundamental electronic shift is confirmed by advanced spectroscopic studies and computational analysis and manifests in its characteristic reactivity, most notably its susceptibility to ultrafast photoinduced ring-opening. For medicinal chemists and drug developers, the thiophenone core is a valuable scaffold that provides a unique combination of structural, electronic, and hydrogen-bonding properties, making it a powerful tool for the rational design of new therapeutic agents.

References

-

Physical Chemistry Chemical Physics, RSC Publishing.

-

The Journal of Physical Chemistry Letters, ACS Publications.

-

Lightsources.org.

-

Physical Chemistry Chemical Physics, RSC Publishing.

-

ProQuest.

-

Nature Chemistry, PubMed.

-

ResearchGate.

-

Nature Research.

-

arXiv.org.

-

National Institutes of Health.

-

Semantic Scholar.

-

Cognizance Journal of Multidisciplinary Studies.

-

ResearchGate.

-

RSC Publishing.

-

MDPI.

-

ResearchGate.

-

Semantic Scholar.

-

PR.com.

-

ResearchGate.

-

MDPI.

-

PubChem, National Institutes of Health.

-

NIST WebBook.

-

NIST WebBook.

-

BenchChem.

-

ChemicalBook.

-

SpectraBase.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 3354-32-3 | Benchchem [benchchem.com]

- 4. Nonadiabatic dynamics simulation of photoinduced ring-opening reaction of this compound with internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The electronic structure of this compound investigated by vacuum ultraviolet synchrotron radiation and theoretical calculations - ProQuest [proquest.com]

- 7. Tracking the ultraviolet-induced photochemistry of thiophenone during and after ultrafast ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. communities.springernature.com [communities.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Nonadiabatic dynamics simulation of photoinduced ring-opening reaction of this compound with internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Paal-Knorr Synthesis of Thiophene Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Transformation

First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis has remained a cornerstone in heterocyclic chemistry for over a century.[1] Its elegant simplicity—the condensation of a 1,4-dicarbonyl compound to form a five-membered heterocycle—belies its profound utility. While initially developed for the synthesis of furans, its adaptation for the preparation of pyrroles and, of particular interest to us here, thiophenes, has cemented its place in the synthetic chemist's toolkit.[1] The thiophene motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of blockbuster drugs and bioactive molecules.[2] This guide provides a deep dive into the Paal-Knorr synthesis of thiophene derivatives, offering not just the "how" but, more critically, the "why" behind the experimental choices, empowering researchers to leverage this powerful reaction to its fullest potential.

The Core of the Reaction: Mechanism and Key Considerations

The Paal-Knorr thiophene synthesis is fundamentally a cyclization and dehydration reaction, where a 1,4-dicarbonyl compound is treated with a sulfurizing agent to yield the corresponding thiophene.[3][4]

The Mechanistic Nuances: Beyond a Simple Condensation

The precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of discussion.[5] An early hypothesis suggested the initial formation of a furan intermediate, which would then undergo sulfurization. However, experimental evidence has largely refuted this pathway. Treatment of isolated furans with sulfurizing agents under typical Paal-Knorr conditions often leads to inconsistent results and lower yields compared to the direct reaction of the 1,4-dicarbonyl compound.[1][3]

The currently accepted mechanism posits that the reaction proceeds through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound to form a thioketone intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiophene ring. The dual role of the sulfurizing agents, acting as both a source of sulfur and a dehydrating agent, is crucial for driving the reaction to completion.[1][6]

Choosing the Right Tool for the Job: Sulfurizing Agents

The choice of sulfurizing agent is a critical parameter that can significantly impact the yield and purity of the desired thiophene derivative. The two most commonly employed reagents are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.

-

Phosphorus Pentasulfide (P₄S₁₀): A powerful and cost-effective sulfurizing agent, P₄S₁₀ has been traditionally used in the Paal-Knorr synthesis.[7] However, it is a strong dehydrating agent and can sometimes promote the formation of furan byproducts.[8] Its reactivity can also lead to charring and the formation of insoluble byproducts, complicating purification.

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide): In many cases, Lawesson's reagent is a milder and more selective thionating agent compared to P₄S₁₀.[9] It often provides higher yields of the desired thiophene with fewer byproducts, particularly the corresponding furan.[8] Although more expensive than P₄S₁₀, its superior performance can justify the cost, especially when dealing with sensitive substrates.

| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent |

| Reactivity | High | Moderate to High |

| Selectivity | Can lead to furan byproducts | Generally more selective for thiophene formation |

| Byproducts | Can form polymeric materials | Cleaner reaction profiles |

| Cost | Lower | Higher |

| Handling | Moisture sensitive, corrosive | Moisture sensitive, strong odor |

Practical Applications and Field-Proven Insights

The thiophene ring is a key structural component in numerous pharmaceuticals due to its ability to mimic a benzene ring in biological systems while possessing distinct electronic properties. While the Paal-Knorr synthesis is a fundamental method for constructing substituted thiophenes, it is important to note that for many complex, commercially produced drugs, the thiophene moiety is often introduced via other synthetic routes or is part of the initial starting materials.[10][11][12] Nevertheless, the Paal-Knorr reaction remains a vital tool for the synthesis of novel thiophene derivatives for drug discovery and development.

For instance, the antidepressant Duloxetine and the antipsychotic Olanzapine contain a thiophene ring, but their industrial synthesis typically starts with a pre-formed thiophene derivative.[10][11] Similarly, the anticholinergic drug Tiotropium bromide features two thiophene rings that are present in the starting materials of its multi-step synthesis.[12]

The true value of the Paal-Knorr synthesis for drug development professionals lies in its ability to rapidly generate libraries of substituted thiophenes for structure-activity relationship (SAR) studies. By varying the substituents on the starting 1,4-dicarbonyl compound, a diverse range of thiophene analogues can be synthesized and screened for biological activity.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols provide detailed, step-by-step methodologies for the Paal-Knorr synthesis of thiophene derivatives using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Conventional Heating with Lawesson's Reagent

This protocol is a robust and widely applicable method for the synthesis of a variety of substituted thiophenes.

Materials:

-

Substituted 1,4-dicarbonyl compound (1.0 mmol)

-

Lawesson's Reagent (0.5 mmol, 0.5 equiv)

-

Anhydrous toluene or xylene (10-20 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 1,4-dicarbonyl compound and Lawesson's Reagent.

-

Add anhydrous toluene or xylene via syringe.

-

Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by distillation/recrystallization to obtain the pure thiophene derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[13] The Paal-Knorr thiophene synthesis is particularly well-suited for this technology.[14]

Materials:

-

Substituted 1,4-dicarbonyl compound (0.5 mmol)

-

Lawesson's Reagent (0.25 mmol, 0.5 equiv)

-

Anhydrous toluene (5 mL)

-

10 mL microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the 1,4-dicarbonyl compound and Lawesson's Reagent.

-

Add anhydrous toluene and a magnetic stir bar.

-

Securely cap the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (typically 10-30 minutes). The optimal conditions should be determined for each substrate.

-

After irradiation, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Troubleshooting and Optimization

Even with a well-established procedure, challenges can arise. Here are some common issues and their solutions:

-

Low Yield: If the yield is low, ensure that the reagents are pure and the solvent is anhydrous. Increasing the reaction temperature or time may also improve conversion. For less reactive substrates, switching from Lawesson's Reagent to the more reactive P₄S₁₀ might be beneficial, though this may increase byproduct formation.

-

Furan Byproduct Formation: The primary competing reaction is the acid-catalyzed cyclization to form a furan. To minimize this, using the milder Lawesson's Reagent is recommended. Lowering the reaction temperature can also favor thiophene formation.

-

Purification Difficulties: The crude product can sometimes be a complex mixture. A thorough aqueous work-up is crucial to remove inorganic salts. For non-volatile products, column chromatography is often the most effective purification method. For volatile thiophenes, distillation can be an excellent alternative.

Conclusion: A Versatile Tool for Modern Drug Discovery

The Paal-Knorr synthesis of thiophenes, while a classic reaction, continues to be a highly relevant and powerful tool for the modern chemist. Its operational simplicity, tolerance of a wide range of functional groups, and the ability to generate diverse libraries of substituted thiophenes make it an invaluable asset in the early stages of drug discovery. By understanding the mechanistic underpinnings, carefully selecting reagents and reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can effectively harness this venerable reaction to create novel molecular architectures with the potential to become the next generation of therapeutics.

References

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Chem-Station. Paal-Knorr Thiophene Synthesis. [Link]

-

Quora. What is the Paal-Knorr synthesis of a thiophene mechanism? [Link]

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. [Link]

-

International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Química Organica. Paal–Knorr synthesis of thiophene. [Link]

-

ResearchGate. Duloxetine Synthesis. [Link]

-

Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

-

ResearchGate. Synthesis of tiotropium bromide. [Link]

- Google Patents. Processes for the synthesis of olanzapine.

- Google Patents. Methods for the synthesis of tiotropium bromide.

-

CHEManager Online. Duloxetine: Refining its Chemical Synthesis with Biocatalysis. [Link]

-

Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Synthesis of Furan and Thiophene. [Link]

-

ResearchGate. (PDF) Use of Lawesson's Reagent in Organic Syntheses. [Link]

-

MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Pensoft Publishers. Microwave-assisted organic synthesis of pyrroles (Review). [Link]

Sources

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [usiena-air.unisi.it]

- 3. nepjol.info [nepjol.info]

- 4. Phosphorus Pentasulfide in Heterocycle Synthesis [ouci.dntb.gov.ua]

- 5. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. rroij.com [rroij.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

Ein Technischer Leitfaden zur Gewald-Reaktion: Synthese, Mechanismus und Anwendung substituierter 2-Aminothiophene

Verfasst für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Geschäftsleitung